

# Evaluating the Spectrum of Antibiotics Potentiated by Polymyxin B Nonapeptide: A Comparative Guide

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## Compound of Interest

Compound Name: *polymyxin B nonapeptide*

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The increasing prevalence of multidrug-resistant Gram-negative bacteria presents a critical challenge in modern medicine. One promising strategy to combat this threat is the use of antibiotic potentiators, which can restore or enhance the efficacy of existing antibiotics.

**Polymyxin B nonapeptide** (PMBN), a derivative of polymyxin B, has emerged as a significant potentiator. This guide provides a comprehensive evaluation of the spectrum of antibiotics potentiated by PMBN, supported by experimental data and detailed methodologies.

## Mechanism of Action: Permeabilizing the Outer Membrane

**Polymyxin B nonapeptide** is derived from polymyxin B by the enzymatic removal of its N-terminal fatty acyl chain.<sup>[1][2]</sup> This modification significantly reduces its direct bactericidal activity and toxicity compared to the parent molecule.<sup>[3][4]</sup> However, PMBN retains the ability to interact with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.<sup>[1][5]</sup> This interaction disrupts the integrity of the outer membrane, increasing its permeability to other molecules, including antibiotics that are normally excluded.<sup>[1][6][7]</sup> This mechanism of action allows PMBN to sensitize Gram-negative bacteria to a range of antibiotics, particularly those that are hydrophobic.<sup>[8]</sup> It is important to note that PMBN's potentiation effect is selective

for Gram-negative bacteria and does not extend to Gram-positive organisms like *Staphylococcus aureus*.[\[6\]](#)[\[7\]](#)

## Spectrum of Potentiated Antibiotics

Experimental evidence demonstrates that PMBN potentiates a variety of antibiotics against a broad range of Gram-negative pathogens. The most significant potentiation is observed with hydrophobic antibiotics.

Key findings from in-vitro studies include:

- **Novobiocin:** The minimum inhibitory concentration (MIC) of novobiocin was lowered by eightfold or more in the presence of PMBN for all 53 polymyxin-susceptible strains tested in one study.[\[3\]](#)
- **Erythromycin:** PMBN has been shown to synergistically enhance the activity of erythromycin against various clinical isolates, including *P. aeruginosa*, *A. baumannii*, *E. coli*, *E. cloacae*, and *K. pneumoniae*.[\[9\]](#) A 30-fold decrease in the MIC of erythromycin has been reported.[\[4\]](#)
- **Rifampicin:** A significant potentiation of rifampin has been observed, with a reported 100-fold decrease in its MIC.[\[4\]](#) Checkerboard assays have confirmed the synergistic effect of PMBN with rifampicin against both polymyxin-sensitive and polymyxin-resistant *E. coli*.[\[10\]](#)
- **Azithromycin:** PMBN can re-sensitize azithromycin-resistant *E. coli* to the antibiotic, even in strains with high-level resistance.[\[1\]](#)
- **Fusidic Acid:** The susceptibility of Gram-negative bacteria to fusidic acid was increased by 30- to 300-fold in the presence of subinhibitory concentrations of PMBN.[\[8\]](#)
- **Other Antibiotics:** PMBN has also been shown to potentiate the activity of aztreonam, amikacin, ciprofloxacin, and meropenem, particularly in eradicating persister cells of *A. baumannii*, *K. pneumoniae*, and *E. coli*.[\[6\]](#)

The following table summarizes the quantitative data on the potentiation of various antibiotics by PMBN against different Gram-negative bacteria.

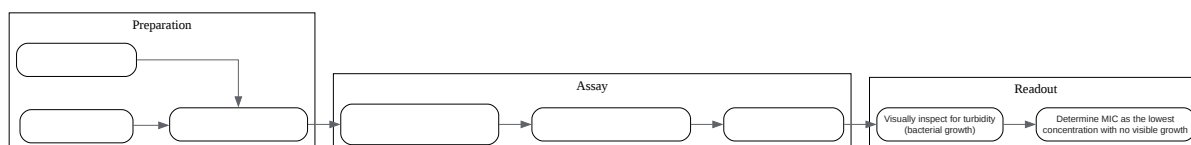
Antibiotic	Bacterial Species	PMBN Concentration	Fold Reduction in MIC	Reference
Novobiocin	53 polymyxin-susceptible strains	Not specified	$\geq 8$	[3]
Erythromycin	<i>P. aeruginosa</i> , <i>A. baumannii</i> , <i>E. coli</i> , <i>E. cloacae</i> , <i>K. pneumoniae</i>	0.5 - 8 $\mu\text{g/mL}$	$\geq 4$ (synergy)	[9]
Erythromycin	Gram-negative bacteria	1-3 mg/L	30	[4]
Rifampicin	Gram-negative bacteria	1-3 mg/L	100	[4]
Fusidic Acid	21 polymyxin-susceptible strains	Subinhibitory	30 - 300	[8]
Azithromycin	<i>E. coli</i>	Not specified	Synergistic	[1]
Aztreonam	<i>E. coli</i> MG1655	1 mg/L	1000-fold sensitization	[6][7]
Ciprofloxacin	<i>A. baumannii</i> , <i>K. pneumoniae</i> , <i>E. coli</i>	8 mg/L	Significant	[6]
Amikacin	<i>A. baumannii</i> , <i>K. pneumoniae</i> , <i>E. coli</i>	Not specified	Significant	[6]
Meropenem	<i>A. baumannii</i> , <i>K. pneumoniae</i> , <i>E. coli</i>	Not specified	Significant	[6]

## Experimental Protocols

To evaluate the potentiation of antibiotics by PMBN, several standard microbiological assays are employed. The following are detailed methodologies for key experiments.

## Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to quantify the susceptibility of a bacterium to an antibiotic.

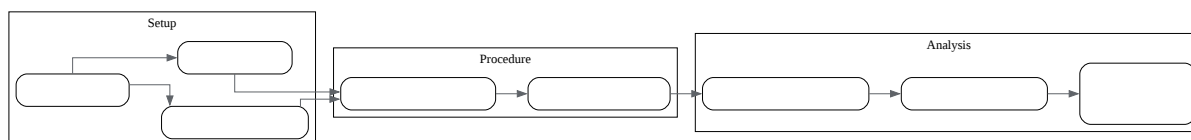


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### Workflow for MIC Determination

## Checkerboard Assay

The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.

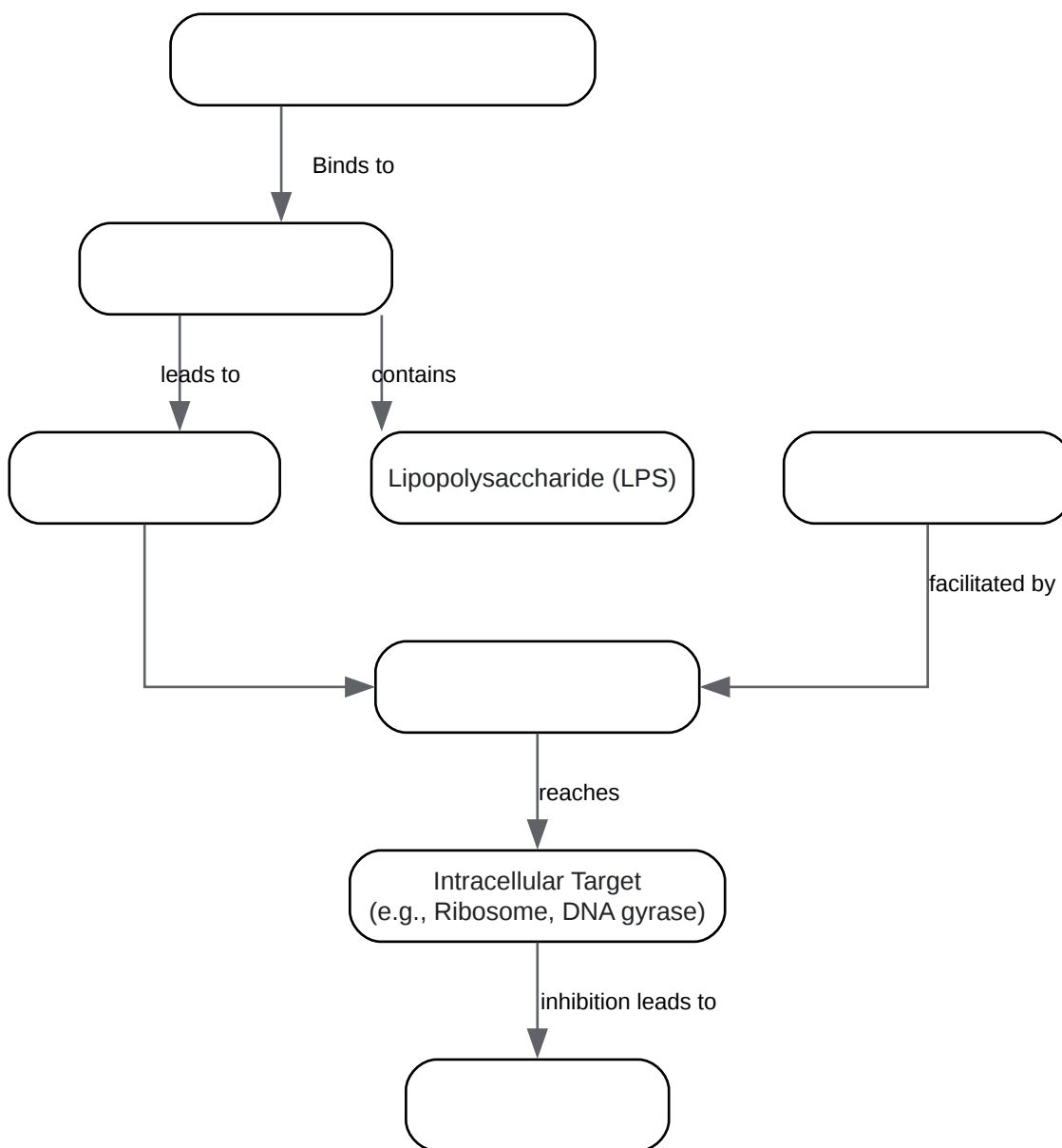
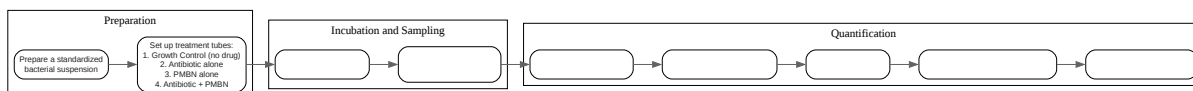


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### Workflow for Checkerboard Assay

## Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.



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